![molecular formula C11H14F3N5 B1621576 2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 655235-56-6](/img/structure/B1621576.png)
2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
“2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[1,5-a]pyrimidine, which is a family of N-heterocyclic compounds . These compounds have attracted significant attention in medicinal chemistry and material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . As a result, suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization .
Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . As a result, suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization .
Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron
Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is utilized in the synthesis of novel heterocyclic compounds with potential antitumor activities. Research indicates the importance of structural characterization and investigation of antitumor activity of derivatives related to this compound. Modifications of the molecule, incorporating bioactive moieties like pyrazole and pyrazolo[3,4-d]pyrimidine, aim to enhance lipophilicity and improve the transport through cell wall barriers. These derivatives exhibit significant in vitro anti-cancer activity across a panel of cell lines, highlighting the potential of such compounds in medical applications (Maftei et al., 2016).
Antimicrobial and Antiproliferative Agents
Derivatives of this compound, specifically glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines, have been synthesized and shown to exhibit inhibition of proliferation in human breast cancer cells. These compounds also displayed promising pharmacokinetic and drug-likeness properties, making them potential candidates for further development as anti-proliferative agents (Atta et al., 2019).
Crystal Structure and Framework
The crystal structure and framework of compounds related to this compound have been studied to understand the hydrogen-bonded chain of rings and framework structures. These studies contribute to the knowledge of molecular interactions and structural stability, which is crucial for designing drugs with enhanced efficacy and stability (Portilla et al., 2006).
Inhibition of Cell Proliferation and Proapoptotic Activity
Research on pyrazolo[3,4-d]pyrimidine derivatives, closely related to the chemical structure of interest, has revealed their potential as potent antiproliferative and proapoptotic agents. These compounds are effective in inhibiting cell proliferation and inducing apoptosis by interfering with the phosphorylation of Src. Their activity against cancer cells, including the inhibition of the anti-apoptotic gene BCL2, positions them as promising candidates for cancer therapy (Carraro et al., 2006).
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression . The inhibition of CDK2 can result in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of cdk2 can affect several downstream pathways, including the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
Similar compounds have been shown to exert significant alterations in cell cycle progression and induce apoptosis within hct cells . This can lead to the inhibition of cell proliferation, which is a desirable effect in the treatment of cancer .
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as ph
properties
IUPAC Name |
[2-tert-butyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N5/c1-10(2,3)6-4-8-16-7(11(12,13)14)5-9(17-15)19(8)18-6/h4-5,17H,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFFAVVLMMHFPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=C1)N=C(C=C2NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381686 | |
Record name | 2-(tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
655235-56-6 | |
Record name | 2-(tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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